Comparative Molecular Weight and Fragment Complexity
The molecular weight of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid (320.38 g/mol) is significantly higher than that of its unprotected analog 4-(1,4-diazepan-1-yl)benzoic acid (~220 g/mol) and its methyl analog 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid (234.29 g/mol) . This increased mass, attributable to the Boc group, can be a strategic advantage in fragment-based drug discovery, where initial hits are often small and benefit from 'fragment growth' to improve affinity [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 320.38 g/mol |
| Comparator Or Baseline | 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid: 234.29 g/mol; 4-(1,4-Diazepan-1-yl)benzoic acid: ~220 g/mol |
| Quantified Difference | Target is ~86 g/mol heavier than methyl analog |
| Conditions | Calculated from molecular formula (C17H24N2O4) |
Why This Matters
Higher molecular weight in this context correlates with increased lipophilicity and potential for additional intermolecular interactions, which is desirable during the hit-to-lead optimization phase.
- [1] Hajduk, P. J.; Greer, J. A decade of fragment-based drug design: strategic advances and lessons learned. Nat. Rev. Drug Discov. 2007, 6 (3), 211-219. View Source
